Cas no 50781-87-8 (2-(2,3-dihydro-1H-indol-1-yl)acetonitrile)

2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile is a versatile organic compound featuring an indoline core substituted with a cyanoethyl group at the nitrogen position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing nitrogen-containing heterocycles. The presence of both the indoline moiety and the nitrile group allows for further functionalization, enabling applications in the development of bioactive molecules. Its stability and reactivity under controlled conditions make it suitable for use in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for ensuring consistent performance in downstream reactions.
2-(2,3-dihydro-1H-indol-1-yl)acetonitrile structure
50781-87-8 structure
Product Name:2-(2,3-dihydro-1H-indol-1-yl)acetonitrile
CAS No:50781-87-8
MF:C10H10N2
MW:158.199801921844
MDL:MFCD09863343
CID:829672
PubChem ID:12424665
Update Time:2026-04-29

2-(2,3-dihydro-1H-indol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(indolin-1-yl)acetonitrile
    • LogP
    • 2,3-Dihydro-1H-indol-1-ylacetonitrile
    • 1-Indolineacetonitrile
    • 1-(Cyanomethyl)indoline
    • 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile
    • MDL: MFCD09863343

Computed Properties

  • Exact Mass: 158.0845

Experimental Properties

  • Density: 1.125
  • Refractive Index: 1.571
  • PSA: 27.03

2-(2,3-dihydro-1H-indol-1-yl)acetonitrile Pricemore >>

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Additional information on 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile

Comprehensive Overview of 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile (CAS No. 50781-87-8): Properties, Applications, and Industry Insights

2-(2,3-dihydro-1H-indol-1-yl)acetonitrile (CAS No. 50781-87-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrile derivative, featuring an indoline core, serves as a versatile intermediate in the synthesis of bioactive molecules. Its chemical formula C10H10N2 and molecular weight of 158.20 g/mol make it a valuable building block for heterocyclic chemistry.

In recent years, the demand for indole-based compounds like 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile has surged, driven by their applications in drug discovery. Researchers frequently search for "indole derivatives in medicinal chemistry" or "nitrile-containing pharmaceutical intermediates," reflecting the compound's relevance in developing kinase inhibitors and serotonin receptor modulators. The compound's acetonitrile moiety enhances its reactivity in nucleophilic substitution reactions, a feature often explored in peer-reviewed studies.

The synthesis of CAS 50781-87-8 typically involves the N-alkylation of indoline with chloroacetonitrile under basic conditions, a process optimized for high yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, addressing common user queries like "how to characterize indoline derivatives." The compound's stability under inert atmospheres and its solubility in polar organic solvents (e.g., DMF, DMSO) make it suitable for diverse reaction conditions.

From an industrial perspective, 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile aligns with green chemistry trends. Manufacturers increasingly focus on "sustainable synthesis of nitriles" and "catalytic methods for heterocycle functionalization," topics dominating academic and patent literature. The compound's role in creating crop protection agents also responds to growing searches for "eco-friendly agrochemical intermediates."

Regulatory compliance remains a key consideration for users of 50781-87-8. While not classified as hazardous under major chemical inventories, proper handling guidelines emphasize storage at 2-8°C in amber glass containers. This addresses frequently asked questions about "long-term stability of nitrile compounds" and "best practices for handling indoline derivatives."

Emerging applications of 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile include its use in material science, particularly in designing organic semiconductors and photocatalysts. These innovations correlate with rising search volumes for "indole-based functional materials" and "nitrile groups in optoelectronics." The compound's electron-rich indoline ring system contributes to charge transport properties, a subject of multiple recent publications.

Market analysts project steady growth for the indoline derivative sector, with CAS 50781-87-8 maintaining its position as a high-value intermediate. Procurement specialists often search for "bulk suppliers of 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile" or "custom synthesis services for indole nitriles," indicating robust commercial interest. Quality benchmarks typically require ≥98% purity, verified through chromatographic methods.

In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile exemplifies the intersection of synthetic utility and industrial demand. Its multifaceted applications—from pharmaceutical precursors to advanced materials—ensure continued relevance in chemical innovation. Ongoing research into "catalytic C-N bond formation" and "indoline scaffold diversification" promises to further expand its utility across scientific disciplines.

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